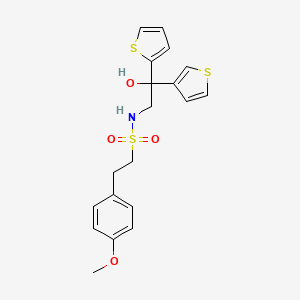
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H21NO4S3 and its molecular weight is 423.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound of interest due to its unique structural features, including multiple thiophene moieties and a sulfonamide group. These characteristics suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Thiophene Rings: Known for their stability and electronic properties, which may enhance biological interactions.
- Hydroxy Group: Potential for hydrogen bonding, increasing solubility and reactivity.
- Sulfonamide Group: Often associated with antimicrobial and anti-inflammatory activities.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
-
Antimicrobial Activity:
- Compounds with similar thiophene structures have demonstrated antimicrobial properties. The presence of the sulfonamide group may contribute to this effect by inhibiting bacterial enzyme functions.
-
Anti-inflammatory Properties:
- Thiophene derivatives are frequently explored for their anti-inflammatory potential. The compound's ability to modulate inflammatory pathways could be significant in treating conditions like arthritis or chronic inflammation.
-
Anticancer Effects:
- Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. The dual thiophene structure could facilitate interactions with cancer-related targets, enhancing efficacy.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of thiophene derivatives against various bacterial strains, noting that compounds with sulfonamide functionalities exhibited significant inhibition of growth, suggesting a similar potential for this compound . -
Anti-inflammatory Mechanism:
In vitro assays demonstrated that thiophene-based compounds could reduce pro-inflammatory cytokine levels in macrophages, indicating a mechanism through which this compound might exert anti-inflammatory effects . -
Anticancer Activity:
A comparative analysis highlighted that derivatives with multiple thiophene rings showed enhanced cytotoxicity against breast cancer cell lines, suggesting that this compound could similarly affect cancer cell viability .
Data Tables
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific proteins or enzymes involved in inflammation and cell proliferation pathways. Molecular docking studies are recommended to explore these interactions further.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S3/c1-24-17-6-4-15(5-7-17)9-12-27(22,23)20-14-19(21,16-8-11-25-13-16)18-3-2-10-26-18/h2-8,10-11,13,20-21H,9,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWGRQYEXOISHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













